Ethyl 3-(3-Thienyl)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-(3-Thienyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Thienyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-thiophenecarboxylate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with cyanogen bromide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Thienyl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 3-(3-Thienyl)-1,2,4-oxadiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Thienyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-substituted thiophenes.
Oxadiazole derivatives: Compounds such as 3,5-disubstituted 1,2,4-oxadiazoles.
Uniqueness
Ethyl 3-(3-Thienyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the combination of the thiophene and oxadiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific electronic characteristics .
Properties
Molecular Formula |
C9H8N2O3S |
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Molecular Weight |
224.24 g/mol |
IUPAC Name |
ethyl 3-thiophen-3-yl-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C9H8N2O3S/c1-2-13-9(12)8-10-7(11-14-8)6-3-4-15-5-6/h3-5H,2H2,1H3 |
InChI Key |
AYCTWPVVJIIOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CSC=C2 |
Origin of Product |
United States |
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